molecular formula C16H21N3O2 B258136 (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile

(3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile

カタログ番号 B258136
分子量: 287.36 g/mol
InChIキー: LFOWTYBMWJIUEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile, also known as DPA, is a compound that has been the subject of extensive research in the field of medicinal chemistry. DPA is a small molecule that has shown potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. In

作用機序

The mechanism of action of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile is not fully understood, but research has suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer growth and inflammation. (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and cell growth. Additionally, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular antioxidant defense and anti-inflammatory responses.
Biochemical and Physiological Effects:
(3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to have a range of biochemical and physiological effects. In cancer cells, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In the brain, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to reduce inflammation and oxidative stress, protecting against neurodegenerative diseases. Additionally, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

(3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify, making it readily available for research. Additionally, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

将来の方向性

There are several future directions for research on (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile. One area of interest is the development of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile analogs with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile and its effects on cellular signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile as a therapeutic agent for cancer and neurodegenerative diseases.

合成法

The synthesis of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde and 3,5,5-trimethyl-1-pyrazoline in the presence of a base. The resulting intermediate is then reacted with acetonitrile to yield the final product, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile. This synthesis method has been optimized and improved upon in recent years, resulting in higher yields and purities of (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile.

科学的研究の応用

(3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been studied extensively for its potential as a therapeutic agent. Research has shown that (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has been shown to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. (3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

特性

製品名

(3,4-Dimethoxy-phenyl)-(3,5,5-trimethyl-4,5-dihydro-pyrazol-1-yl)-acetonitrile

分子式

C16H21N3O2

分子量

287.36 g/mol

IUPAC名

2-(3,4-dimethoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile

InChI

InChI=1S/C16H21N3O2/c1-11-9-16(2,3)19(18-11)13(10-17)12-6-7-14(20-4)15(8-12)21-5/h6-8,13H,9H2,1-5H3

InChIキー

LFOWTYBMWJIUEH-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=C(C=C2)OC)OC

正規SMILES

CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=C(C=C2)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。